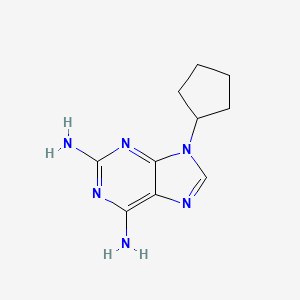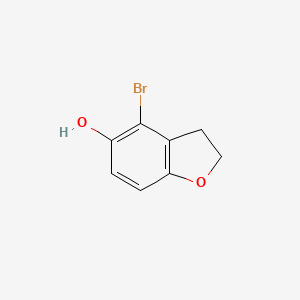
2-(4-methylpiperazin-1-yl)-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-3H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine group
Vorbereitungsmethoden
The synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole typically involves the reaction of an indole derivative with 4-methylpiperazine. One common method includes the use of a coupling reaction where the indole derivative is activated, often through halogenation, followed by nucleophilic substitution with 4-methylpiperazine under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Methylpiperazin-1-yl)-3H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylpiperazin-1-yl)-3H-indole can be compared with other indole derivatives and piperazine-containing compounds:
Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups, leading to distinct biological activities.
Piperazine-Containing Compounds: Similar compounds include 1-(4-methylpiperazin-1-yl)indole and 1-(4-methylpiperazin-1-yl)benzene, which also feature the piperazine moiety but differ in their core structures.
Uniqueness: The unique combination of the indole core and the 4-methylpiperazine group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-3H-indole |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
ZTAFFBKSCGGBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)




![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-](/img/structure/B11888036.png)
![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-](/img/structure/B11888051.png)


